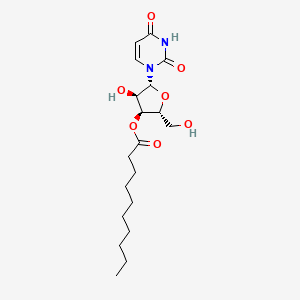
3'-O-Decanoyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Decanoyluridine is a chemically modified nucleoside derivative of uridine, where the hydroxyl group at the 3’ position is esterified with a decanoic acid moiety. This modification enhances the lipophilicity of the molecule, potentially altering its biological activity and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Decanoyluridine typically involves the esterification of uridine with decanoic acid. This can be achieved through various methods, including:
Direct Esterification: Uridine is reacted with decanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester bond.
Acyl Chloride Method: Decanoyl chloride is reacted with uridine in the presence of a base like pyridine to yield 3’-O-Decanoyluridine.
Industrial Production Methods
Industrial production of 3’-O-Decanoyluridine would likely involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3’-O-Decanoyluridine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield uridine and decanoic acid.
Oxidation and Reduction: While the uridine moiety is relatively stable, the decanoyl group can undergo oxidation to form decanoic acid derivatives.
Substitution: The ester group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Acyl chlorides and bases like pyridine.
Major Products
Hydrolysis: Uridine and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various acylated uridine derivatives.
科学研究应用
3’-O-Decanoyluridine has several applications in scientific research:
作用机制
The mechanism of action of 3’-O-Decanoyluridine involves its incorporation into RNA, where the decanoyl group may influence RNA stability and interactions with proteins. The molecular targets and pathways involved include:
相似化合物的比较
Similar Compounds
3’-O-Lauroyluridine: Another acylated uridine derivative with a lauroyl group instead of a decanoyl group.
5’-O-Decanoyluridine: A similar compound with the decanoyl group at the 5’ position.
Uniqueness
3’-O-Decanoyluridine is unique due to its specific modification at the 3’ position, which can significantly alter its biological activity and pharmacokinetic properties compared to other acylated uridine derivatives .
属性
CAS 编号 |
661455-88-5 |
|---|---|
分子式 |
C19H30N2O7 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] decanoate |
InChI |
InChI=1S/C19H30N2O7/c1-2-3-4-5-6-7-8-9-15(24)28-17-13(12-22)27-18(16(17)25)21-11-10-14(23)20-19(21)26/h10-11,13,16-18,22,25H,2-9,12H2,1H3,(H,20,23,26)/t13-,16-,17-,18-/m1/s1 |
InChI 键 |
PPVOMVSZWSGBEN-BNEJOLLZSA-N |
手性 SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
规范 SMILES |
CCCCCCCCCC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)

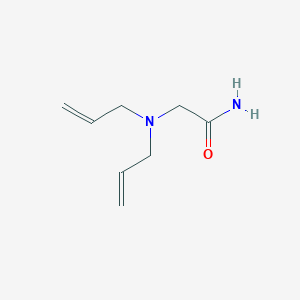
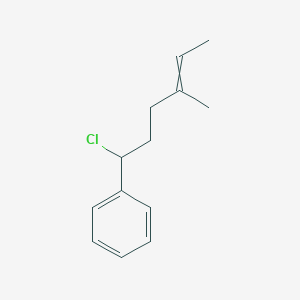

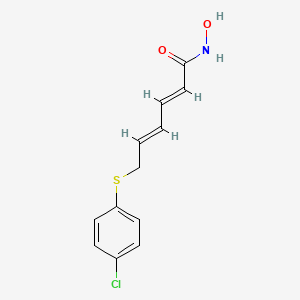
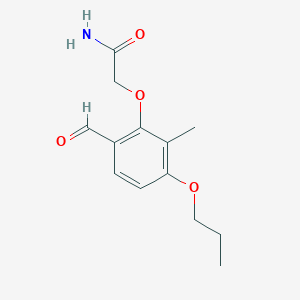

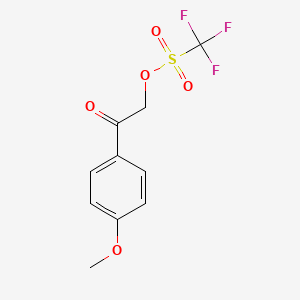
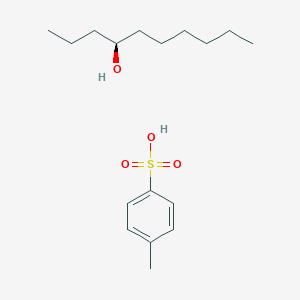
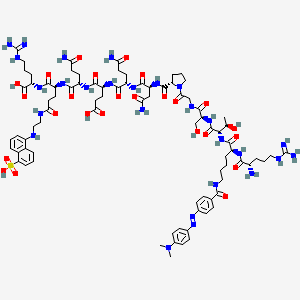
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)

